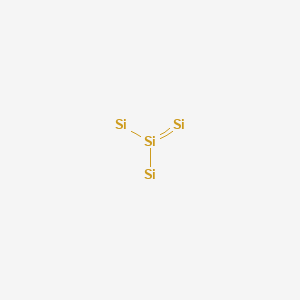
1-Chloro-6-methylisoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6-methylisoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methylisoquinoline-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the chlorination of 6-methylisoquinoline-5-carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction typically proceeds as follows:
6-Methylisoquinoline-5-carboxylic acid+SOCl2→1-Chloro-6-methylisoquinoline-5-carboxylic acid+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-methylisoquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of 1-azido-6-methylisoquinoline-5-carboxylic acid or 1-thiocyanato-6-methylisoquinoline-5-carboxylic acid.
Oxidation: Formation of 1-chloro-6-methylisoquinoline-5-carboxaldehyde or this compound.
Reduction: Formation of 1-chloro-6-methylisoquinoline-5-methanol or 1-chloro-6-methylisoquinoline-5-carboxaldehyde.
Scientific Research Applications
1-Chloro-6-methylisoquinoline-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-chloro-6-methylisoquinoline-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could target kinases or G-protein coupled receptors (GPCRs) to modulate cellular signaling pathways. The exact molecular targets and pathways would vary based on the specific derivative or conjugate used in the research .
Comparison with Similar Compounds
- 1-Chloroisoquinoline-5-carboxylic acid
- 6-Methylisoquinoline-5-carboxylic acid
- 1-Bromo-6-methylisoquinoline-5-carboxylic acid
Comparison: 1-Chloro-6-methylisoquinoline-5-carboxylic acid is unique due to the presence of both a chlorine atom and a methyl group on the isoquinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methyl group can influence its lipophilicity and metabolic stability .
Properties
IUPAC Name |
1-chloro-6-methylisoquinoline-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(9(6)11(14)15)4-5-13-10(8)12/h2-5H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAFNWYTPLCECP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676730 |
Source


|
| Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-02-0 |
Source


|
| Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6R,7R)-7-Amino-3-(imidazo[1,2-b]pyridazin-1(5H)-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydroiodide](/img/structure/B597400.png)

![tert-Butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B597403.png)



